Cas no 1431984-03-0 (4-Bromo-5-chloro-1-methyl-1H-1,2,3-triazole)

4-Bromo-5-chloro-1-methyl-1H-1,2,3-triazole structure
1431984-03-0 structure
Product name:4-Bromo-5-chloro-1-methyl-1H-1,2,3-triazole
CAS No:1431984-03-0
MF:C3H3BrClN3
MW:196.433017969131
CID:5824140
PubChem ID:69383356

4-Bromo-5-chloro-1-methyl-1H-1,2,3-triazole Chemical and Physical Properties

Names and Identifiers

    • 4-Bromo-5-chloro-1-methyl-1H-1,2,3-triazole
    • 1431984-03-0
    • 4-bromo-5-chloro-1-methyltriazole
    • AT25224
    • EN300-1266411
    • SCHEMBL5276693
    • Inchi: 1S/C3H3BrClN3/c1-8-3(5)2(4)6-7-8/h1H3
    • InChI Key: RRIJNYQHVTTXEB-UHFFFAOYSA-N
    • SMILES: N1(C)C(Cl)=C(Br)N=N1

Computed Properties

  • Exact Mass: 194.91989g/mol
  • Monoisotopic Mass: 194.91989g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 0
  • Complexity: 90.6
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 30.7Ų

Experimental Properties

  • Density: 2.10±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 275.5±43.0 °C(Predicted)
  • pka: -3.10±0.10(Predicted)

4-Bromo-5-chloro-1-methyl-1H-1,2,3-triazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1266411-100mg
4-bromo-5-chloro-1-methyl-1H-1,2,3-triazole
1431984-03-0 95.0%
100mg
$337.0 2023-10-02
Enamine
EN300-1266411-5.0g
4-bromo-5-chloro-1-methyl-1H-1,2,3-triazole
1431984-03-0 95%
5g
$2816.0 2023-06-08
Enamine
EN300-1266411-0.5g
4-bromo-5-chloro-1-methyl-1H-1,2,3-triazole
1431984-03-0 95%
0.5g
$758.0 2023-06-08
Enamine
EN300-1266411-1.0g
4-bromo-5-chloro-1-methyl-1H-1,2,3-triazole
1431984-03-0 95%
1g
$971.0 2023-06-08
Aaron
AR028Q8K-2.5g
4-bromo-5-chloro-1-methyl-1H-1,2,3-triazole
1431984-03-0 95%
2.5g
$2642.00 2025-02-16
Aaron
AR028Q8K-100mg
4-bromo-5-chloro-1-methyl-1H-1,2,3-triazole
1431984-03-0 95%
100mg
$489.00 2025-02-16
Aaron
AR028Q8K-250mg
4-bromo-5-chloro-1-methyl-1H-1,2,3-triazole
1431984-03-0 95%
250mg
$687.00 2025-02-16
1PlusChem
1P028Q08-100mg
4-bromo-5-chloro-1-methyl-1H-1,2,3-triazole
1431984-03-0 95%
100mg
$479.00 2024-06-20
1PlusChem
1P028Q08-250mg
4-bromo-5-chloro-1-methyl-1H-1,2,3-triazole
1431984-03-0 95%
250mg
$657.00 2024-06-20
1PlusChem
1P028Q08-2.5g
4-bromo-5-chloro-1-methyl-1H-1,2,3-triazole
1431984-03-0 95%
2.5g
$2414.00 2024-06-20

Additional information on 4-Bromo-5-chloro-1-methyl-1H-1,2,3-triazole

4-Bromo-5-chloro-1-methyl-1H-1,2,3-triazole (CAS No. 1431984-03-0): A Versatile Heterocyclic Compound for Modern Applications

The 4-Bromo-5-chloro-1-methyl-1H-1,2,3-triazole (CAS No. 1431984-03-0) is a highly functionalized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. As a derivative of the 1,2,3-triazole core, this molecule exhibits unique electronic properties due to the presence of both bromo and chloro substituents, making it a valuable building block in medicinal chemistry and material science.

Recent trends in drug discovery highlight the importance of halogenated triazole derivatives as key intermediates in the synthesis of bioactive molecules. The 4-Bromo-5-chloro substitution pattern on the triazole ring enhances the compound's ability to participate in various cross-coupling reactions, particularly in palladium-catalyzed transformations that are crucial for creating complex molecular architectures. Researchers are particularly interested in how this compound compares to similar structures like 5-bromo-1-methyl-1H-1,2,3-triazole or 4,5-dichloro-1-methyl-1H-1,2,3-triazole in terms of reactivity and application potential.

In the context of current pharmaceutical development, 4-Bromo-5-chloro-1-methyl-1H-1,2,3-triazole serves as a precursor for numerous drug candidates. Its structural features allow for efficient synthesis of compounds targeting various biological pathways. The methyl group at the 1-position enhances stability while maintaining sufficient reactivity for further functionalization, addressing one of the common challenges in triazole chemistry. This characteristic makes it particularly valuable for creating libraries of compounds in high-throughput screening programs.

The compound's applications extend beyond pharmaceuticals into the field of materials science. Recent studies have demonstrated its utility in creating advanced polymers with specific electronic properties. The combination of bromine and chlorine substituents offers unique opportunities for post-functionalization, enabling the creation of materials with tailored characteristics for organic electronics or specialty coatings. This dual functionality positions 4-Bromo-5-chloro-1-methyl-1H-1,2,3-triazole as a more versatile alternative to simpler monohalogenated triazole derivatives.

From a synthetic chemistry perspective, the preparation of 4-Bromo-5-chloro-1-methyl-1H-1,2,3-triazole typically involves the halogenation of appropriate triazole precursors. Modern approaches focus on developing more sustainable methods, reflecting the growing demand for green chemistry solutions in heterocyclic compound synthesis. Researchers are particularly interested in optimizing the selectivity of halogen introduction to minimize byproducts and improve overall yield, which remains a key consideration for industrial-scale production.

The stability profile of 4-Bromo-5-chloro-1-methyl-1H-1,2,3-triazole makes it suitable for various storage and handling conditions, though proper precautions should always be taken when working with halogenated compounds. Its physical properties, including solubility characteristics and melting point, have been well-documented to facilitate its use in different reaction conditions. These parameters are crucial for researchers comparing it with related compounds like 4-bromo-1-methyl-1H-1,2,3-triazole or 5-chloro-1-methyl-1H-1,2,3-triazole for specific applications.

Market analysis indicates growing demand for specialized triazole derivatives like 4-Bromo-5-chloro-1-methyl-1H-1,2,3-triazole, particularly in regions with strong pharmaceutical and agrochemical industries. The compound's versatility supports its use in developing new crop protection agents and veterinary medicines, addressing current challenges in food security and animal health. This broad applicability contributes to its steady market growth despite competition from other heterocyclic building blocks.

Quality control standards for 4-Bromo-5-chloro-1-methyl-1H-1,2,3-triazole typically require high purity levels, often exceeding 97%, to meet the stringent requirements of pharmaceutical applications. Advanced analytical techniques including HPLC, NMR, and mass spectrometry are employed to verify the compound's identity and purity, ensuring consistency across batches. These quality measures are particularly important when the compound is used as an intermediate in multi-step syntheses where impurities could significantly impact final product yields.

Future research directions for 4-Bromo-5-chloro-1-methyl-1H-1,2,3-triazole include exploring its potential in click chemistry applications and as a ligand in catalytic systems. The unique electronic properties imparted by its substitution pattern may offer advantages in metal coordination chemistry and asymmetric synthesis. Additionally, there is growing interest in developing more efficient synthetic routes to this compound to support its expanding range of applications in both academic and industrial settings.

For researchers working with halogenated nitrogen heterocycles, understanding the reactivity patterns of 4-Bromo-5-chloro-1-methyl-1H-1,2,3-triazole is essential. Comparative studies with related compounds such as 4,5-dibromo-1-methyl-1H-1,2,3-triazole provide valuable insights into how subtle structural changes affect chemical behavior. This knowledge is particularly relevant for medicinal chemists designing new molecular entities where the positioning of halogen atoms can significantly influence biological activity.

The environmental fate and biodegradation pathways of 4-Bromo-5-chloro-1-methyl-1H-1,2,3-triazole represent another important area of investigation, especially considering increasing regulatory focus on sustainable chemistry. While the compound itself is primarily used in controlled laboratory and manufacturing environments, understanding its environmental profile contributes to the responsible development of new chemical entities derived from this versatile building block.

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